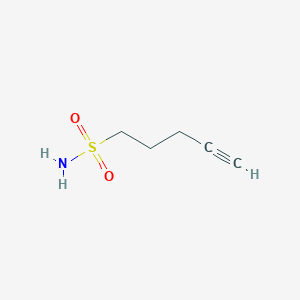

Pent-4-yne-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Pent-4-yne-1-sulfonamide” is a chemical compound with the molecular formula C5H9NO2S. It has a molecular weight of 147.19 . Sulfonamides, such as “this compound”, are a group of compounds that have a wide range of pharmacological activities .

Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For instance, a carbene-catalyzed method for highly enantioselective modification of sulfonamides has been reported . Additionally, thiol-ene “click” reactions have been highlighted as a significant synthetic method for the preparation of complex, highly functional molecules .

Applications De Recherche Scientifique

Sulfonamide Inhibitors

Pent-4-yne-1-sulfonamide, as a part of the sulfonamide group, has various applications in scientific research. Sulfonamide compounds are significant in the synthesis of a variety of inhibitors. Notably, sulfonamide inhibitors have been a major focus in the field of medicinal chemistry, where they are used to inhibit various enzymes and proteins. Some of the key areas where these inhibitors are utilized include tyrosine kinase, HIV protease-1, histone deacetylase 6, and protein tyrosine phosphatase 1B. These inhibitors play a critical role in the treatment of conditions like cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).

Sulfonamide as a Functional Group in Drug Design

The sulfonamide group, an integral part of this compound, is extensively used in drug design due to its versatility and presence in many marketed drugs. These compounds often serve as inhibitors of enzymes like tetrahydropteroic acid synthetase. The sulfonamide moiety, acting as an isostere of the carboxylic acid group of the natural substrate, is essential for the activity of sulfonamide antibacterials. The sulfonamide group’s ability to form multiple hydrogen bonding interactions makes it a valuable tool in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Protease Inhibition and Anticancer, Antiinflammatory, and Antiviral Properties

This compound, as part of sulfonamides, contributes to the development of various pharmacological agents. Specifically, sulfonamide derivatives have shown substantial protease inhibitory properties, which are crucial in developing anticancer, anti-inflammatory, and antiviral agents. These inhibitors, especially those targeting metalloproteases, have shown promising antitumor properties and are being evaluated in clinical trials. Furthermore, the inhibition of enzymes like human neutrophil elastase (HNE) and cysteine proteases (caspase and cathepsin isozymes) by sulfonamide derivatives leads to potential treatments for conditions like emphysema, cystic fibrosis, rheumatoid arthritis, and stroke. The antiviral properties of sulfonamides, particularly in HIV protease inhibitors, highlight their critical role in medicinal chemistry (Supuran, Casini, & Scozzafava, 2003).

Mécanisme D'action

Target of Action

Pent-4-yne-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

For instance, they inhibit carbonic anhydrase, which is involved in maintaining pH and fluid balance in the body . They also inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

Sulfonamides affect various biochemical pathways due to their inhibitory action on key enzymes. By inhibiting carbonic anhydrase, they disrupt fluid and pH balance, affecting processes like diuresis . By inhibiting dihydropteroate synthetase, they disrupt the synthesis of folic acid, affecting bacterial growth .

Pharmacokinetics

Sulfonamides are generally known to be rapidly absorbed but slowly excreted, resulting in maintenance of adequate blood levels for long periods .

Result of Action

The inhibition of key enzymes by this compound can lead to various effects at the molecular and cellular level. For instance, the inhibition of carbonic anhydrase can lead to changes in pH and fluid balance, affecting processes like diuresis . The inhibition of dihydropteroate synthetase can lead to a decrease in bacterial growth due to the disruption of folic acid synthesis .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Sulfonamides, such as Pent-4-yne-1-sulfonamide, exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

They can inhibit bacterial growth, alter metabolic pathways, and even cause cell death .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .

Dosage Effects in Animal Models

Sulfonamides are commonly used in veterinary medicine, and their dosage effects have been extensively studied . For example, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is a crucial component of several metabolic pathways .

Transport and Distribution

Sulfonamides are known to be widely distributed in the body after oral administration .

Subcellular Localization

Sulfonamides are known to target the cytoplasm of bacterial cells, where they inhibit the enzyme dihydropteroate synthetase .

Propriétés

IUPAC Name |

pent-4-yne-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSNTFJJJGFTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565108-36-2 |

Source

|

| Record name | pent-4-yne-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)